
Copper(II) dichlorobipyridyl
描述
Copper(II) dichlorobipyridyl is a chemical compound with the molecular formula C10H18Cl2CuN2-2 . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of Copper(II) complexes has been studied extensively. For instance, Copper(II) carboxylates have been synthesized using several different methods . Another study discussed the synthesis and characterization of complexes of Copper(II) with Schiff-base ligands derived from 2,6-diacetylpyridine .Molecular Structure Analysis
The structure of Copper(II) complexes has been determined by single-crystal X-ray diffraction studies . For instance, the structure of dichlorobis (triphenylphosphine oxide)- copper (II) was found to be orthorhombic .Chemical Reactions Analysis
The thermal decomposition reactions of Copper(II) complexes have been investigated . For example, the decomposition mechanism of [CuPy 2 Cl 2] was studied using differential thermal analysis .Physical And Chemical Properties Analysis
Copper(II) dichlorobipyridyl has specific physical and chemical properties. For instance, Copper has a melting point of 1083.4 +/- 0.2°C, boiling point of 2567°C, specific gravity of 8.96 (20°C), with a valence of 1 or 2 .科学研究应用
Antimicrobial Activity
Copper(II) dichlorobipyridyl has been investigated for its antimicrobial properties. Studies have shown that it exhibits promising antibacterial and antifungal effects. In some cases, its activity rivals or even surpasses certain drugs used in medicine for these purposes .
Drug Delivery Systems
Copper(II) dichlorobipyridyl can serve as a ligand in metal-organic frameworks (MOFs). MOFs are advanced materials with tunable structures, making them ideal for drug delivery. The presence of copper enhances MOF stability and responsiveness, making it a valuable component in drug carriers .
Cancer Research
While not exclusive to copper(II) dichlorobipyridyl, copper complexes have been investigated for their potential in cancer treatment. Their cytotoxic effects on cancer cells and ability to interact with DNA have sparked interest. Further studies aim to optimize their selectivity and efficacy.
These applications highlight the versatility and significance of copper(II) dichlorobipyridyl in scientific research. As always, further studies and interdisciplinary collaborations will continue to reveal new insights and applications for this intriguing compound . If you’d like more details on any specific area, feel free to ask!
作用机制
Target of Action
Copper(II) dichlorobipyridyl primarily targets enzymes and proteins that require copper as a cofactor . Copper is involved in several enzymes, playing a crucial role in ROS production, tumor progression, metastasis, and angiogenesis . It is also found at high levels in serum and tissues of several types of human cancers .
Mode of Action
Copper(II) dichlorobipyridyl interacts with its targets by cycling between its reduced Cu(I) and oxidized Cu(II) states . This redox-cycling propensity is vital for copper to act as a catalytic co-factor in enzymes . The compound’s interaction with its targets leads to changes in the redox state of the cell, affecting various cellular processes .
Biochemical Pathways
Copper(II) dichlorobipyridyl affects several biochemical pathways. For instance, it is involved in the glutathione and NRF2 redox pathways . It also plays a role in metal homeostasis, altering labile Cu(I)/Cu(II) ratios through an increase in labile Cu(II), while overall labile copper levels decrease . Furthermore, copper is coordinated by salubrinal through the thionic group, showing a DPPH radical scavenging ability higher than that of salubrinal alone .
Pharmacokinetics
Copper complexes have been shown to exhibit cytotoxic effects on a panel of human cancer cell lines and anti-inflammatory potential in vitro . More research is needed to fully understand the pharmacokinetics of Copper(II) dichlorobipyridyl.
Result of Action
Copper(II) dichlorobipyridyl has significant molecular and cellular effects. For instance, copper (II) ions in organelles called mitochondria directly catalyze the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Copper(II) dichlorobipyridyl. For instance, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Moreover, bioavailable copper has pronounced impacts on the structure of the transcriptionally active bacterial community, overruling other environmental factors .
安全和危害
未来方向
属性
IUPAC Name |
dichlorocopper;2-piperidin-1-id-2-ylpiperidin-1-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h9-10H,1-8H2;2*1H;/q-2;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYCKBWPILABH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N-]C(C1)C2CCCC[N-]2.Cl[Cu]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2CuN2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) dichlorobipyridyl | |
CAS RN |
22393-36-8 | |
| Record name | Copper(II) dichlorobipyridyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





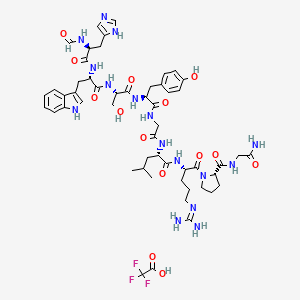
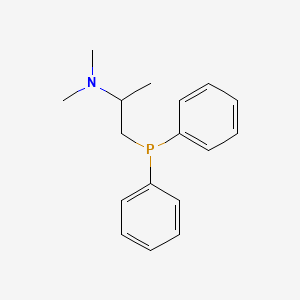

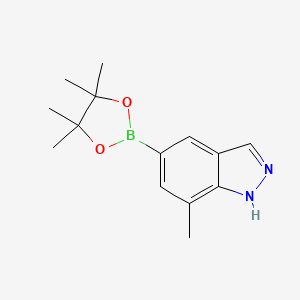

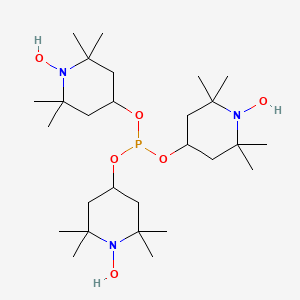


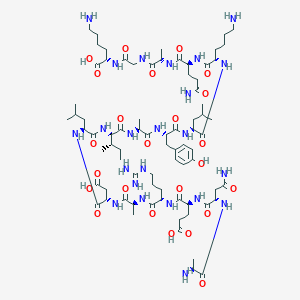
![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)